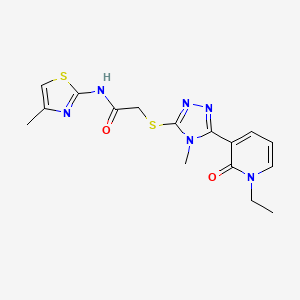
2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H18N6O2S2 and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. Its structure features a combination of triazole and thiazole moieties, which are known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial effects, supported by case studies and research findings.
The molecular formula of the compound is C16H18N6O3S, with a molecular weight of 374.42 g/mol. The compound is typically synthesized for research purposes and is characterized by a purity of around 95%.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives containing triazole and thiazole groups have been reported to exhibit significant antiproliferative effects against various cancer cell lines.
Case Study:
A study evaluated a series of triazole derivatives for their anticancer activity against breast cancer cell lines (MCF-7 and T47D). Among these, compounds with structural similarities to our target compound demonstrated IC50 values ranging from 1.1 μM to 6.2 μM, indicating potent antiproliferative effects .
Table 1: Anticancer Activity of Related Compounds
| Compound Structure | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Triazole Derivative A | MCF-7 | 1.1 | |
| Triazole Derivative B | HCT-116 | 2.6 | |
| Triazole Derivative C | T47D | 6.2 |
The mechanism of action for these compounds often involves the inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis. Compounds targeting TS have been shown to induce apoptosis in cancer cells by disrupting nucleotide synthesis .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Several studies have reported that similar thiazole and triazole derivatives possess broad-spectrum antibacterial activity.
Case Study:
In an evaluation of various thiazole derivatives against Escherichia coli and Staphylococcus aureus, certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 10 μg/mL. The presence of the thioether linkage in our target compound may enhance its antimicrobial efficacy.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Structure | Bacteria Tested | MIC (μg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivative A | E. coli | 10 | |
| Thiazole Derivative B | S. aureus | 15 |
The biological activity of the compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The triazole and thiazole rings are known to inhibit enzymes critical for cancer cell proliferation and bacterial growth.
- Induction of Apoptosis : By disrupting nucleotide synthesis through TS inhibition, these compounds can lead to programmed cell death in cancer cells.
- Membrane Disruption : The hydrophobic nature of the compound may allow it to integrate into bacterial membranes, leading to cell lysis.
属性
IUPAC Name |
2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c1-4-22-7-5-6-11(14(22)24)13-19-20-16(21(13)3)26-9-12(23)18-15-17-10(2)8-25-15/h5-8H,4,9H2,1-3H3,(H,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSARYLJPGKFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














